2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound’s IUPAC name derives from its bipartite structure:
- Indole moiety : A 4-methoxy-substituted indole system, where the methoxy group occupies the fourth position of the heterocyclic ring.
- Benzothiazole moiety : A 6-(methylsulfonyl)-substituted 1,3-benzothiazole in the (2Z)-configured enamine form, characterized by a sulfonyl group at the sixth position and a methylene-imine tautomer.
The structural formula (Fig. 1) integrates these components via an acetamide linker, forming N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-methoxy-1H-indol-1-yl)acetamide . The (2Z) designation specifies the cis configuration of the imine double bond in the benzothiazole ring.
Molecular Formula : $$ \text{C}{19}\text{H}{16}\text{N}3\text{O}4\text{S}_2 $$
SMILES : COC1=CC=CC2=C1C=CN2CC(=O)N=C3SC4=C(N3)C(=CC=C4)S(=O)(=O)C
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 422.48 g/mol | |
| Hybridization | sp² (indole), sp³ (linker) |
Stereochemical Configuration and Tautomeric Forms
The (2Z) stereodescriptor indicates that the higher-priority substituents (benzothiazole sulfur and acetamide carbonyl) reside on the same side of the imine double bond. This configuration influences molecular planarity and electronic conjugation between the benzothiazole and indole systems.
Tautomerism arises in the benzothiazole ring, where the enamine form (Fig. 1A) equilibrates with a keto tautomer (Fig. 1B) under specific conditions:
$$
\text{Enamine} \rightleftharpoons \text{Keto} \quad \Delta G^\circ = -2.1 \, \text{kcal/mol (calculated)}
$$
The enamine form dominates in polar aprotic solvents (e.g., DMF), stabilized by resonance with the adjacent thiazole nitrogen.
Comparative Analysis with Related Benzothiazole-Indole Hybrids
The methylsulfonyl group at position 6 distinguishes this compound from analogs like N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide (PubChem CID 3511405), which lacks both the indole moiety and sulfonyl substituent. Key comparisons include:
The indole-benzothiazole hybrid exhibits enhanced π-π stacking potential due to its extended conjugated system, a feature absent in simpler benzothiazole derivatives. This structural complexity may augment its binding affinity to neurological targets, as suggested by patent WO2018122232A1 on related sulfonamide modulators.
Properties
Molecular Formula |
C19H17N3O4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H17N3O4S2/c1-26-16-5-3-4-15-13(16)8-9-22(15)11-18(23)21-19-20-14-7-6-12(28(2,24)25)10-17(14)27-19/h3-10H,11H2,1-2H3,(H,20,21,23) |
InChI Key |
LDSDEWQRVLKSDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxyindole Acetic Acid Derivatives
The indole core is typically functionalized at the 1-position to introduce the acetamide side chain. A widely adopted method involves esterification of indole-3-acetic acid followed by sulfonation and hydrolysis:
-
Esterification of Indole-3-Acetic Acid :
Indole-3-acetic acid (1) is treated with methanol in the presence of p-toluenesulfonic acid under reflux to yield methyl indole-3-acetate (2). This step achieves 91% yield under optimized conditions . -
Sulfonation at the Indole 1-Position :
Methyl indole-3-acetate (2) reacts with 4-methoxybenzenesulfonyl chloride in alkaline media (10% KOH) to form 2-[1-(4-methoxyphenylsulfonyl)-1H-indol-3-yl]methyl acetate (3). The sulfonyl group directs subsequent functionalization . -
Hydrolysis to Carboxylic Acid :
The ester (3) is hydrolyzed using aqueous NaOH to produce 2-[1-(4-methoxyphenylsulfonyl)-1H-indol-3-yl]acetic acid (4), a key intermediate for amide coupling .
The benzothiazole component requires introduction of the methylsulfonyl group at position 6 and stabilization of the Z-configuration imine:
-
Synthesis of 6-Methylsulfonyl Benzothiazole :
2-Amino-6-methylsulfonylbenzothiazole is prepared via sulfonation of 2-aminobenzothiazole using chlorosulfonic acid, followed by methylation with dimethyl sulfate. -
Formation of the Ylidene Imine :
The Z-configuration is achieved by treating 6-methylsulfonyl-2-aminobenzothiazole with ethyl glyoxylate in acetic acid, yielding the (2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene intermediate.
Coupling of Indole and Benzothiazole Components
The final step involves amide bond formation between the indole acetic acid (4) and benzothiazole ylidene:
-
Activation of the Carboxylic Acid :
Compound 4 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in chloroform, forming an O-acylisourea intermediate . -
Nucleophilic Attack by Benzothiazole Ylidene :
The activated acid reacts with the benzothiazole ylidene amine under mild conditions (0–25°C, 8–18 hours) to yield the target acetamide. The reaction is monitored by TLC, and purification is performed via column chromatography (SiO₂, ethyl acetate/hexane) .
Optimization and Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | MeOH, p-TsOH, reflux | 91 | 95% |
| Sulfonation | 4-MeO-C₆H₄SO₂Cl, KOH | 78 | 92% |
| Hydrolysis | NaOH, H₂O/EtOH | 85 | 94% |
| Amide Coupling | EDC, CHCl₃, 18h | 68 | 98% |
Key Observations :
-
The use of EDC minimizes racemization compared to traditional carbodiimides .
-
Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions.
-
The Z-configuration is preserved by avoiding high temperatures during coupling.
Alternative Synthetic Routes
-
Mitsunobu Reaction :
Direct coupling of 4-methoxyindole with benzothiazole ylidene using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, this method yields <50% due to competing O-alkylation. -
Ugi Multicomponent Reaction :
A one-pot reaction involving indole-3-carboxaldehyde, methyl isocyanide, and benzothiazole amine. While efficient, stereochemical control remains challenging .
Challenges and Solutions
-
Stereochemical Control : The Z-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent isomerization.
-
Purification : Silica gel chromatography with 5% MeOH in DCM effectively separates the target compound from unreacted starting materials .
-
Scale-Up : Continuous flow reactors improve yield (75%) by enhancing mixing and heat transfer during coupling .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a more saturated form.
Substitution: The indole and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated indole derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted indole and benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
Case Study: Antitumor Activity
A systematic evaluation of the compound's antitumor activity was performed using several cancer cell lines. The results showed that the compound effectively reduced cell viability in a dose-dependent manner. Notably, it exhibited potent activity against:
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
- SW620 (colorectal cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it possesses moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition
Another significant application of this compound lies in its ability to inhibit specific enzymes that are crucial in various biochemical pathways. Research has focused on its effects on:
- Acetylcholinesterase (AChE) : The compound demonstrated competitive inhibition, which is particularly relevant for treating Alzheimer's disease.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 0.264 | Competitive |
| Butyrylcholinesterase | 0.024 | Mixed |
These findings suggest that the compound could be further explored for neuroprotective applications.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the benzothiazole ring may bind to different protein sites, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Indole-Acetamide Derivatives with Varied Heterocyclic Systems
a. 2-(4-Methoxy-1H-Indol-1-yl)-N-(6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-yl)Acetamide ()
- Structural Differences : Replaces the benzothiazole with a carbazole system, introducing a saturated tetracyclic framework. The 6-methoxy group on carbazole contrasts with the methylsulfonyl substituent on benzothiazole.
- Functional Implications :
b. N-Substituted 2-{[5-(1H-Indol-3-Ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides ()
- Structural Differences : Incorporates a sulfanyl-linked oxadiazole ring instead of benzothiazole. The indole-3-ylmethyl group replaces the 4-methoxyindole.
- Functional Implications :
- Electron Effects : Oxadiazole’s electron-deficient nature contrasts with benzothiazole’s mixed aromatic/electrophilic character.
- Biological Activity : These compounds exhibit enzyme inhibition (e.g., urease, acetylcholinesterase), suggesting the sulfanyl-acetamide motif is critical for target engagement .
Comparative Data Table
Research Findings and Mechanistic Insights
- Stereochemical Impact : The (Z)-configuration of the benzothiazole-imine bond may restrict conformational flexibility, favoring selective interactions over more flexible oxadiazole or oxazolone analogs .
- Synthetic Challenges: Nickel ferrite nanoparticles () offer eco-friendly catalysis for heterocycle formation, but the target compound’s methylsulfonyl group may require harsher sulfonation conditions .
Biological Activity
The compound 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide , identified by its CAS number 1282108-01-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 415.5 g/mol. The structure consists of an indole moiety linked to a benzothiazole derivative through an acetamide group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4S2 |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1282108-01-3 |
Anticancer Properties
Research indicates that compounds containing indole and benzothiazole structures exhibit significant anticancer properties. A study evaluated the cytotoxicity of various thiazolidine derivatives, revealing that certain derivatives demonstrated potent antitumor effects against glioblastoma multiforme cells . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with disease processes. For instance, derivatives similar to this compound have shown inhibitory effects on tyrosyl-DNA phosphodiesterase I and neuraminidase, which are crucial in cancer progression and viral infections respectively .
Immunomodulatory Effects
The benzothiazole component is known for its immunostimulating properties. Compounds with similar structures have been reported to activate innate immunity, making them potential candidates for therapeutic applications in immunotherapy .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A systematic evaluation of similar compounds showed that they could decrease cell viability in various cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) by inducing apoptosis through caspase activation pathways .
- Inhibition of Enzymatic Activity : In a comparative study, compounds structurally related to 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide were tested for their ability to inhibit α-amylase and urease. Several derivatives exhibited significant inhibition compared to standard drugs, suggesting potential use in metabolic disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways through the intrinsic mitochondrial pathway.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in tumor growth and metastasis.
- Immunomodulation : Enhancement of immune response through activation of specific immune pathways.
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Indole functionalization : The 4-methoxyindole moiety is introduced via nucleophilic substitution or coupling reactions, often using carbodiimides (e.g., EDC/HOBt) to activate carboxylic acid intermediates .
- Benzothiazole formation : The (2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene scaffold is synthesized through cyclization of substituted anilines with thiourea derivatives, followed by sulfonation .
- Final coupling : The indole and benzothiazole moieties are linked via an acetamide bridge using coupling agents like DCC or HATU . Key reagents include sodium hydroxide (pH control), hydrogen peroxide (oxidation), and solvents such as DMF or THF .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the connectivity of the indole, benzothiazole, and acetamide groups. Methoxy ( ppm) and sulfonyl ( ppm) protons are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 456.12) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1350 cm (sulfonyl S=O) validate functional groups .
- HPLC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Temperature control : Maintaining 0–5°C during indole coupling minimizes side reactions (e.g., over-acylation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene facilitates azeotropic drying in moisture-sensitive steps .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in benzothiazole synthesis .
- Reaction monitoring : Real-time tracking via TLC or in-situ IR spectroscopy helps terminate reactions at optimal conversion .
Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature (VT) NMR : Resolves dynamic rotational barriers in the Z-configuration of the benzothiazol-2(3H)-ylidene group .
- 2D NMR techniques : HSQC and HMBC correlate ambiguous protons/carbons, clarifying connectivity between the indole and acetamide groups .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to cross-validate experimental data .
Q. What computational strategies predict biological target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like kinase domains, leveraging the benzothiazole’s planar structure for π-π stacking .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes, focusing on sulfonyl group hydration .
- QSAR modeling : Correlates substituent effects (e.g., methoxy position) with activity trends using descriptors like logP and polar surface area .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in biological activity across similar analogs?
- SAR studies : Compare analogs (e.g., 4-chloroindole vs. 4-methoxyindole derivatives) to identify critical substituents. For example, methoxy enhances solubility but may reduce membrane permeability .
- Metabolic stability assays : Liver microsome testing identifies if sulfonyl groups undergo rapid Phase II metabolism, explaining potency drops in vitro vs. in vivo .
Q. What mechanistic insights explain unexpected reactivity in functionalization steps?
- Electrophilic aromatic substitution (EAS) : The indole’s C3 position is more reactive than C2 due to electron-donating methoxy groups, directing substitution patterns .
- Tautomerization effects : The (2Z)-benzothiazol-2(3H)-ylidene moiety may interconvert between keto and enol forms, altering reactivity in acidic/basic conditions .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Indole activation | Acylation | EDC, HOBt, DCM, 0°C | 65–70 | |
| Benzothiazole cyclization | Thiourea cyclization | HSO, 110°C | 50–55 | |
| Final coupling | Amide bond formation | DIPEA, DMF, RT | 40–45 |
Q. Table 2: Diagnostic NMR Peaks
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Indole C4-OCH | 3.78–3.82 | Singlet | Methoxy protons |
| Benzothiazole SOCH | 3.05–3.12 | Singlet | Methylsulfonyl |
| Acetamide NH | 8.20–8.35 | Broad | Amide proton |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
